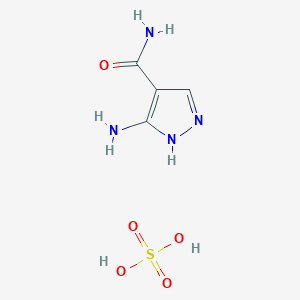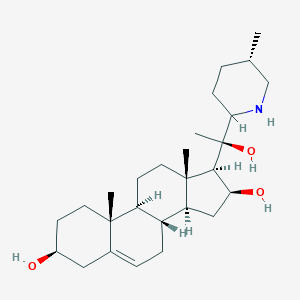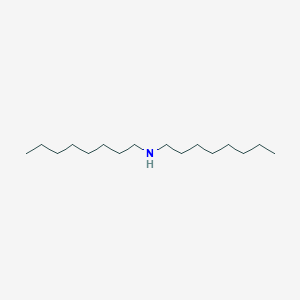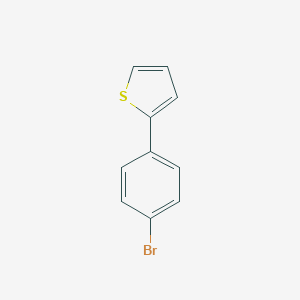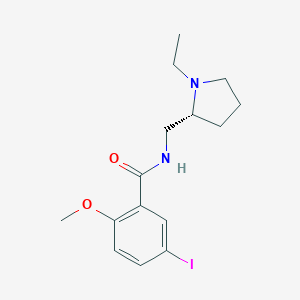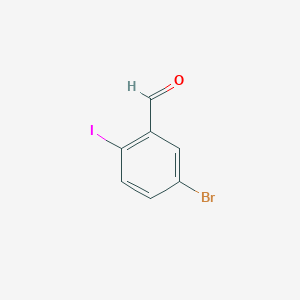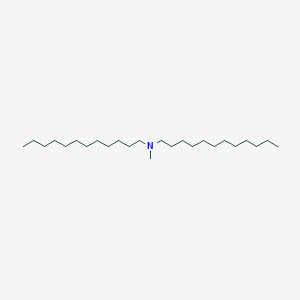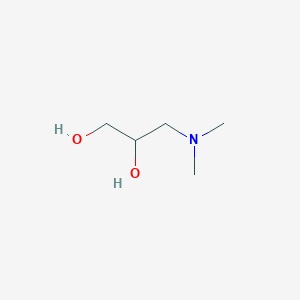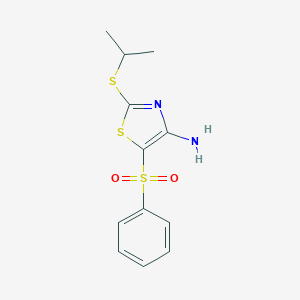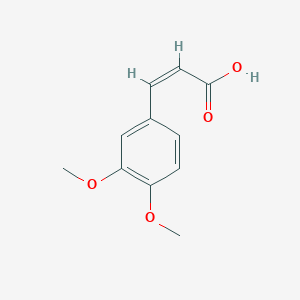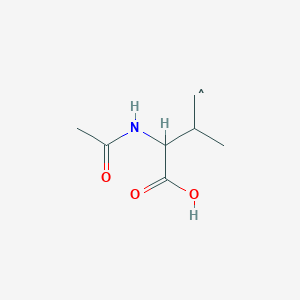
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of the amino acid glutamate and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) is not fully understood. However, it is believed to act as an inhibitor of glutamate receptors, which are involved in a variety of physiological processes, including learning and memory, and the regulation of neuronal excitability. By inhibiting these receptors, Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) may have neuroprotective effects and could potentially be used in the treatment of certain neurological disorders.
Biochemische Und Physiologische Effekte
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which may help to prevent the overstimulation of neurons that can lead to cell damage. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several potential future directions for research on Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)). One area of interest is its potential as a neuroprotective agent. Further studies could explore its effects on neuronal excitability and its potential use in the treatment of neurological disorders. Another area of interest is its anti-inflammatory effects, which could be further explored in the context of autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) and its potential uses in scientific research.
Synthesemethoden
The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) involves the reaction of glutamate with propylamine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound. This synthesis method has been well-established and is commonly used in scientific research laboratories.
Wissenschaftliche Forschungsanwendungen
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) has been used in a variety of scientific research applications. It has been studied for its potential as a neuroprotective agent, as well as for its effects on the immune system. It has also been used in studies on the role of glutamate in the development of certain diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
114285-08-4 |
|---|---|
Produktname |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Molekularformel |
C7H12NO3 |
Molekulargewicht |
158.17 g/mol |
InChI |
InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
NNBRJMSCBPRBFT-UHFFFAOYSA-N |
SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
Kanonische SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
Synonyme |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




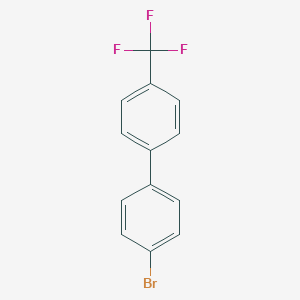
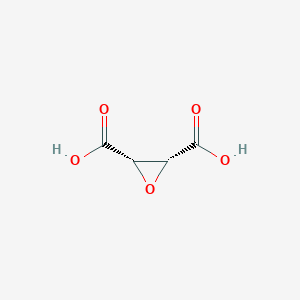
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
